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early cysteine-labeled protein - 147955-31-5

early cysteine-labeled protein

Catalog Number: EVT-1517322
CAS Number: 147955-31-5
Molecular Formula: C8H5BrN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Early cysteine-labeled proteins are a class of proteins that have been modified to include cysteine residues, which serve as reactive sites for labeling with various chemical probes. This modification is crucial in proteomics and biochemistry as it allows for site-specific conjugation of labels, enabling the study of protein interactions, dynamics, and functions. Cysteine's unique thiol group makes it an attractive target for chemical modifications due to its relatively low abundance in proteins and its ability to form stable covalent bonds with a variety of reagents.

Source and Classification

Cysteine-labeled proteins are derived from various sources, including recombinant DNA technology, where specific cysteine residues are introduced into proteins through site-directed mutagenesis. These proteins can be classified based on their labeling methods and applications:

  • Site-Specific Labeling: Targeting specific cysteine residues within a protein.
  • Chemical Labeling: Using thiol-reactive dyes or probes for modification.
  • Functional Studies: Analyzing protein interactions and conformational changes through labeled cysteines.
Synthesis Analysis

Methods

  1. Site-Directed Mutagenesis: This technique is used to introduce cysteine residues at specific sites in the protein sequence. It often involves PCR amplification followed by transformation into host cells for expression.
  2. Solid-State Labeling: A novel method that allows for efficient labeling of cysteine residues without the need for extensive purification steps. Proteins are reduced and labeled in a solid-state format, which enhances the reaction efficiency by minimizing thiol oxidation .
  3. Cysteine Scanning: This approach involves creating a library of single-cysteine mutants to study protein interactions. Each mutant can be labeled and analyzed for binding affinities with partner proteins .

Technical Details

  • Reagents: Commonly used reagents include maleimide-based compounds, haloacetyl derivatives, and other thiol-reactive dyes.
  • Conditions: Labeling reactions typically require specific pH and temperature conditions to optimize the reaction kinetics and yield.
Molecular Structure Analysis

Structure

The molecular structure of early cysteine-labeled proteins can vary significantly depending on the protein itself and the nature of the labeling reagent. The key feature is the presence of a thiol group in cysteine, which can form covalent bonds with electrophilic labeling agents.

Data

  • Coupling Efficiency: The efficiency of labeling reactions can range from 70% to over 90%, depending on the conditions and reagents used .
  • Stability: Labeled proteins retain their functional properties post-labeling, making them suitable for further biological studies.
Chemical Reactions Analysis

Reactions

  1. Thiol-Electrophile Reaction: The primary reaction involves the nucleophilic attack of the thiol group on an electrophilic labeling agent (e.g., maleimide), resulting in a stable thioether bond.
  2. Reversible Protection: Techniques such as cysteine metal protection allow for reversible modification of cysteine residues, providing control over protein reactivity .

Technical Details

  • Reaction Conditions: The reactions often require reducing conditions to maintain thiol groups in their active form, preventing oxidation that could hinder labeling efficiency .
Mechanism of Action

The mechanism by which early cysteine-labeled proteins function is primarily through the covalent modification of specific residues, allowing researchers to track interactions or conformational changes within proteins. The labeled cysteines can participate in various biochemical processes, including:

  • Protein-Protein Interactions: By attaching fluorescent or biotin labels, researchers can visualize interactions using techniques such as fluorescence microscopy or affinity purification.
  • Conformational Studies: Changes in fluorescence or other signals from labeled cysteines can indicate structural changes upon ligand binding or environmental changes.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility of early cysteine-labeled proteins can vary based on the labeling agent used; some labels may enhance solubility while others may not.
  • Stability: Labeled proteins generally exhibit good stability under physiological conditions but may require specific storage conditions to prevent degradation.

Chemical Properties

  • Reactivity: Cysteine residues are highly reactive due to their thiol groups, making them suitable targets for chemical modifications.
  • Labeling Efficiency: Factors such as pH, temperature, and concentration of reactants significantly influence the efficiency of labeling reactions.
Applications

Early cysteine-labeled proteins have numerous scientific applications, including:

  • Proteomics: Used extensively in mass spectrometry for identifying protein interactions and post-translational modifications.
  • Biochemical Assays: Utilizing labeled proteins in assays to monitor enzyme activity or binding events.
  • Structural Biology: Employing fluorescently labeled proteins to study conformational changes using techniques like Förster resonance energy transfer (FRET) or X-ray crystallography.

These applications underscore the importance of early cysteine-labeled proteins in advancing our understanding of molecular biology and biochemistry.

Introduction to Cysteine-Labeled Proteins in Molecular Biology

Cysteine labeling represents a cornerstone technique in modern proteomics, leveraging the unique chemical reactivity of this amino acid for precise protein interrogation. As the least abundant amino acid in human proteins (constituting approximately 2.3% of the proteome), cysteine's nucleophilic thiol group enables site-specific modifications critical for structural analysis and functional studies [2] [10]. The strategic importance of cysteine labeling stems from its exceptional reactivity profile – cysteine is over 1,000 times more reactive than lysine at physiological pH – allowing selective modification even in complex biological mixtures [4]. This review examines the evolution, biochemical foundations, and proteomic applications of early cysteine labeling techniques that have transformed our ability to interrogate protein structure, function, and dynamics.

Historical Evolution of Cysteine-Specific Labeling Techniques

The development of cysteine-targeted labeling spans nearly a century of methodological innovation:

  • 1930s-1940s: Foundation of thiol-reactive chemistry with iodoacetamide's first documented reaction with cysteine thiols (1933), establishing alkylation as a principal labeling mechanism [5]. This period saw the initial application of iodoacetamide to purified native proteins, demonstrating its protein-modifying capabilities [5].

  • 1949: Landmark development of maleimide chemistry demonstrating rapid (minute-scale), stoichiometric reactions with thiols under physiological conditions [5]. The subsequent decade witnessed creative applications including bis-maleimide crosslinkers (1956) and chromophore-conjugated maleimides for albumin studies (1960) [5].

  • 1990s-2000s: Emergence of chemoproteomic strategies with Isotope-Coded Affinity Tag (ICAT) reagents enabling quantitative comparison of cysteine oxidation states between biological conditions [2]. The biotin-switch technique (BST) provided the first robust method for detecting S-nitrosylation, revolutionizing redox proteomics [1].

  • 2010s-Present: High-throughput revolution featuring solid-phase-enhanced sample-preparation (SP3) and tandem mass tag (TMT) multiplexing that increased cysteine coverage to ~25% of the human cysteinome per experiment [4] [6]. Data-independent acquisition (DIA) methods now consistently identify >23,000 cysteine sites per run, enabling proteome-wide profiling of cysteine reactivity [6].

Table 1: Evolution of Key Cysteine Labeling Techniques

Time PeriodTechnological AdvancementKey InnovationImpact
1930s-1940sIodoacetamide chemistryAlkylation of thiol groupsEstablished cysteine-specific modification
1949Maleimide derivativesRapid stoichiometric reactionsEnabled efficient protein conjugation
2000sBiotin-switch techniqueSelective detection of S-nitrosylationRevolutionized redox proteomics
2010sTMT multiplexing/SP3High-throughput enrichmentIncreased coverage to ~25% of human cysteinome
2020sDIA-ABPP/DIA-PASEFLabel-free quantification>23,000 cysteine sites identified per run

Fundamental Role of Cysteine Residues in Protein Structure and Function

Cysteine residues serve as critical structural and functional elements across the proteome through several specialized roles:

  • Redox Catalysis: Catalytic redox-active cysteines in thiol oxidoreductases (e.g., thioredoxins, peroxiredoxins) undergo reversible oxidation-reduction cycles essential for enzymatic activity. These cysteines feature depressed pKa values (as low as 3.5) that enhance their nucleophilicity [1] [7]. Peroxiredoxin-5 exemplifies this function, with Cys96 cycling between free thiol and sulfenic acid states during peroxide degradation [1].

  • Structural Stabilization: Disulfide bonds formed between cysteine residues provide critical structural stability, particularly in secreted proteins and extracellular domains. These covalent crosslinks influence protein folding thermodynamics and kinetic stability [7] [10]. The positions of cysteine residues in human proteins show non-random evolutionary conservation, with characteristic spacing patterns (CC gaps) that define structural motifs in keratin-associated proteins and EGF-like domains [10].

  • Regulatory Switches: Regulatory cysteines undergo reversible post-translational modifications (S-nitrosylation, S-glutathionylation, S-palmitoylation) that modulate protein function. For example, S-palmitoylation dynamically regulates protein trafficking and membrane association [1]. These regulatory cysteines frequently reside in acid-base motifs with charged flanking residues that tune their reactivity [7].

  • Metal Coordination: Cysteine-rich clusters coordinate metal ions in countless metalloproteins. Zinc finger domains (C2H2 type) exemplify this function, where conserved cysteines tetrahedrally coordinate zinc ions essential for DNA binding [10]. Approximately 10% of cysteines exist in reversibly oxidized states under physiological conditions, serving as crucial antioxidants that prevent irreversible oxidation [1].

The strategic placement of cysteines relative to other structural elements reveals evolutionary constraints. Cysteines show positional clustering that avoids transmembrane domains while favoring proximity to sequons (NXS/T motifs) in extracellular regions, reflecting coordinated integration of disulfide bonding and N-glycosylation machineries [10]. Only 12% of theoretically accessible human cysteines (approximately 32,000 sites) are detectable in standard proteomic workflows due to solvent accessibility constraints and subcellular compartmentalization [6].

Advantages of Early Cysteine Labeling for Proteomic Studies

Early-stage cysteine labeling provides unparalleled advantages for proteome-wide analyses by capturing transient biological states before artifacts of sample preparation:

  • Stoichiometric Quantification: Modern chemoproteomic platforms enable robust quantification of cysteine modification stoichiometry. The Oximouse project demonstrated this capability by mapping redox landscapes across 10 mouse tissues, quantifying approximately 34,000 unique cysteine sites and establishing baseline oxidation states [4]. Competition ratios (CR) calculated from treated versus control samples provide precise engagement metrics for covalent inhibitors [6].

  • Subcellular Resolution: Proximity-dependent labeling strategies like Cys-LoC/Cys-LOx enable compartment-specific interrogation of the cysteinome. By targeting TurboID to organelles, researchers achieve spatial resolution of cysteine redox states in cytosol, mitochondria, and nucleus [4] [8]. The NNMT-based proximity labeling system exemplifies this approach, mapping protein arginine deiminase 2 (PAD2) interactomes with 5-minute temporal resolution [8].

  • Dynamic Range: High-throughput platforms using SP3-FAIMS workflows achieve >80% data completeness across replicates, a significant advantage over traditional TMT/DDA approaches [6]. This technical advance enables reliable detection of low-abundance cysteines in regulatory proteins. DIA-PASEF methods now identify ~23,000 cysteine-containing peptides per 21-minute chromatographic run, facilitating large-scale screening campaigns [6].

  • Disease Mechanism Elucidation: Cysteine oxidation mapping reveals pathological mechanisms in neurodegeneration. In Alzheimer's models, S-nitrosylation of peroxiredoxin 2 at Cys51/172 inhibits its antioxidant function, while mutant SOD1 in amyotrophic lateral sclerosis shows Cys111 glutathionylation that promotes aggregation [9]. These disease-specific modifications serve as both biomarkers and therapeutic targets.

Table 2: Proteomic Advantages of Early Cysteine Labeling

AdvantageTechnical ApproachProteomic Outcome
Stoichiometric QuantificationTMT multiplexing with IA-DTB probeQuantification of 34,000+ cysteine sites across tissues
Spatial ResolutionTurboID compartment targetingOrganelle-specific cysteinome mapping
High Data CompletenessSP3-FAIMS with DIA-PASEF>80% inter-replicate consistency
Dynamic State CaptureCompetitive profiling with SS6 probe5-minute temporal resolution for interactomes

Properties

CAS Number

147955-31-5

Product Name

early cysteine-labeled protein

Molecular Formula

C8H5BrN2O

Synonyms

early cysteine-labeled protein

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